2,2,6-Trimethylpiperidin-4-amine molecular weight and formula
2,2,6-Trimethylpiperidin-4-amine molecular weight and formula
This guide provides an in-depth technical analysis of 2,2,6-Trimethylpiperidin-4-amine , a specialized heterocyclic building block distinct from its more common industrial analog, 2,2,6,6-tetramethylpiperidin-4-amine (Triacetonediamine).
Chemo-Structural Profiling & Synthetic Methodologies
Executive Summary & Chemical Identity
2,2,6-Trimethylpiperidin-4-amine is a chiral piperidine derivative used primarily in medicinal chemistry as a secondary amine scaffold for drug discovery.[1] Unlike the symmetric 2,2,6,6-tetramethyl analog (widely used in HALS and TEMPO synthesis), the 2,2,6-trimethyl variant introduces a chiral center at the C6 position and geometric isomerism (cis/trans) relative to the C4-amino group. This asymmetry makes it a valuable tool for structure-activity relationship (SAR) studies where steric bulk needs to be fine-tuned.
Physiochemical Profile
| Property | Specification |
| IUPAC Name | 2,2,6-Trimethylpiperidin-4-amine |
| CAS Registry Number | 778646-89-2 (Free base) |
| Molecular Formula | |
| Molecular Weight | 142.24 g/mol |
| Chirality | Yes (C6 position) |
| Stereoisomerism | Cis/Trans diastereomers (relative to C4-NH2 and C6-Me) |
| Predicted Boiling Point | ~175–180 °C (at 760 mmHg) |
| pKa (Predicted) | ~10.5 (Secondary amine), ~9.8 (Primary amine) |
CRITICAL DISTINCTION: Researchers often confuse this compound with 2,2,6,6-Tetramethylpiperidin-4-amine (CAS 36768-62-4, MW 156.27). Ensure your target molecule has three methyl groups (
), not four ().
Synthetic Pathways & Mechanistic Insight
The synthesis of 2,2,6-trimethylpiperidin-4-amine generally proceeds via the reductive amination of its corresponding ketone, 2,2,6-trimethylpiperidin-4-one .
Mechanistic Workflow
The transformation involves two distinct phases:
-
Imine Formation: Nucleophilic attack of ammonia (or a benzylamine equivalent) on the C4 ketone.
-
Hydride Reduction: Reduction of the intermediate imine to the amine. Stereoselectivity (cis vs. trans) is determined by the reducing agent and the steric influence of the C6-methyl group.
Visualization: Synthetic Pathway
Figure 1: Reductive amination pathway from the ketone precursor to the target amine.
Experimental Protocol: Reductive Amination
Objective: Synthesis of 2,2,6-trimethylpiperidin-4-amine from 2,2,6-trimethylpiperidin-4-one using Sodium Cyanoborohydride (
Safety Precaution: This reaction generates HCN gas if acidified too strongly. Work in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.
Materials
-
Substrate: 2,2,6-Trimethylpiperidin-4-one (10 mmol)
-
Amine Source: Ammonium Acetate (
) (100 mmol, 10 eq) -
Reductant: Sodium Cyanoborohydride (
) (11 mmol, 1.1 eq) -
Solvent: Methanol (anhydrous)
-
Workup: 1N NaOH, Dichloromethane (DCM), Brine.
Step-by-Step Methodology
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 2,2,6-trimethylpiperidin-4-one in 30 mL of anhydrous methanol.
-
Add 100 mmol of Ammonium Acetate.
-
Expert Insight: The large excess of ammonium acetate drives the equilibrium toward the imine and buffers the solution to pH ~6, optimal for cyanoborohydride activity.
-
Stir at room temperature for 1 hour under nitrogen atmosphere.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Slowly add 11 mmol of
portion-wise over 15 minutes. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by TLC (System: 10% MeOH in DCM with 1%
). The ketone spot should disappear.
-
-
Quenching & Workup:
-
Concentrate the methanol under reduced pressure.
-
Dissolve the residue in 20 mL water.
-
Critical Step: Basify the aqueous layer to pH >12 using 1N NaOH. This ensures the amine is deprotonated (neutral) and extractable.
-
Extract with DCM (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification:
-
The crude oil is typically a mixture of cis/trans isomers.
-
Purify via Kugelrohr distillation (high vacuum) or column chromatography (Amine-functionalized silica or DCM/MeOH/Et3N gradient).
-
Structural Analysis & Characterization
Verifying the structure of 2,2,6-trimethylpiperidin-4-amine requires distinguishing it from the ketone precursor and confirming the presence of the 4-amino group.
NMR Interpretation Guide (
NMR in
)
The lack of symmetry (compared to the tetramethyl analog) creates distinct signals.
| Signal Region ( | Multiplicity | Assignment | Mechanistic Note |
| 0.9 – 1.2 | Singlets (2x) | C2-Methyls | Diastereotopic methyls due to C6 chirality. |
| 1.0 – 1.1 | Doublet | C6-Methyl | Coupled to C6-H; diagnostic of the trimethyl scaffold. |
| 1.2 – 1.8 | Multiplets | C3-H, C5-H | Complex splitting due to ring puckering. |
| 2.9 – 3.1 | Multiplet | C6-H | Deshielded by adjacent Nitrogen. |
| 3.0 – 3.5 | Multiplet | C4-H | Alpha to the new amino group. Shift varies by isomer (ax/eq). |
Stereochemical Logic
The reduction yields two diastereomers:
-
Cis-isomer: The C4-amino group and C6-methyl are on the same side of the ring.
-
Trans-isomer: They are on opposite sides. Thermodynamic Preference: The isomer with the amino group in the equatorial position is generally favored to minimize 1,3-diaxial interactions, though the C2-gem-dimethyl group introduces significant steric strain on the ring system.
Visualization: Isomerism
Figure 2: Stereochemical divergence in the synthesized product.
Applications in Drug Discovery
While less common than the tetramethyl analog, the 2,2,6-trimethyl scaffold is highly specific:
-
Steric Mapping: Used to probe the size of binding pockets where the 2,2,6,6-tetramethyl group is too bulky.
-
Chiral Resolution Agents: The chiral nature of the amine allows it to be used (in enantiopure form) as a resolving agent or chiral auxiliary.
-
Neuroactive Ligands: Piperidine rings are pharmacophores in many ion channel blockers. The 2,2,6-trimethyl substitution pattern appears in patent literature regarding modulators of protein tyrosine phosphatases and sodium channel blockers.
References
-
Synthesis of Hindered Amines: Preparation of 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine). (Standard protocol adapted for trimethyl analog). .
-
Reductive Amination Methodology: Borch, R. F. et al. The Cyanohydridoborate Anion as a Selective Reducing Agent..
-
Chemical Data & CAS Verification: 2,2,6-Trimethylpiperidin-4-amine (CAS 778646-89-2).[1][2][3][4][5] National Center for Biotechnology Information. PubChem Compound Summary. .
-
Patent Literature (Medicinal Application): Thiophene carboxamide derivatives and their use as PTPase modulators.[6] WO2003010158A1. .
